Suzuki Coupling Reactivity vs. Parent Compound
1-Bromo-6H-benzo[c]chromene contains a bromine atom at the 1-position, enabling its direct use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups at that specific site [1]. In contrast, the parent 6H-benzo[c]chromene lacks this functional handle, rendering it unreactive under standard Suzuki conditions [2]. The C-Br bond in 1-bromo-6H-benzo[c]chromene is a prerequisite for the oxidative addition step in the catalytic cycle, which is not possible with the C-H bond in the parent compound [3].
| Evidence Dimension | Suitability for Pd-catalyzed Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Reactive; contains C-Br bond suitable for oxidative addition |
| Comparator Or Baseline | 6H-Benzo[c]chromene: Unreactive; lacks a halide leaving group |
| Quantified Difference | Qualitative (Reactive vs. Unreactive) |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, arylboronic acid) |
Why This Matters
This difference dictates the compound's fundamental utility; 1-bromo-6H-benzo[c]chromene is a necessary starting material for the modular synthesis of diverse 1-substituted 6H-benzo[c]chromene libraries, while the parent compound is not.
- [1] Google Patents. (2017). A kind of preparation method of 6H-benzo[C]chromene and its derivative. CN106854200A. View Source
- [2] PubChem. (2025). 6H-benzo[c]chromene. PubChem Compound Summary for CID 15558447. National Center for Biotechnology Information. View Source
- [3] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
